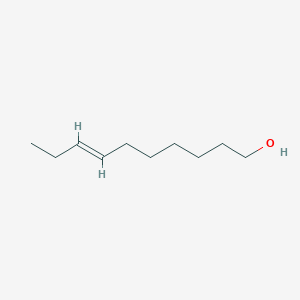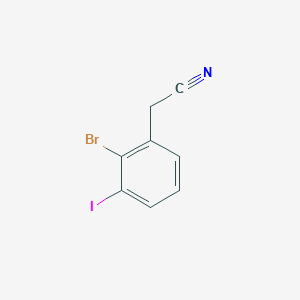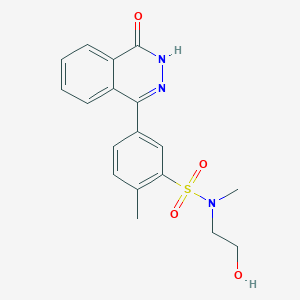
3-Iodo-2,2'-bipyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Iodo-2,2’-bipyridine is a derivative of bipyridine, a compound consisting of two pyridine rings connected by a single bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-2,2’-bipyridine typically involves the iodination of 2,2’-bipyridine. One common method is the direct iodination using iodine and an oxidizing agent such as potassium iodate in an acidic medium. Another approach involves the use of N-iodosuccinimide (NIS) as the iodinating agent in the presence of a catalyst like trifluoroacetic acid.
Industrial Production Methods: Industrial production methods for 3-Iodo-2,2’-bipyridine often employ similar synthetic routes but on a larger scale. The choice of method depends on factors such as yield, cost, and environmental considerations. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Iodo-2,2’-bipyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki, Stille, and Negishi couplings to form more complex bipyridine derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar solvents.
Cross-Coupling Reactions: Palladium or nickel catalysts in the presence of appropriate ligands and bases.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Substituted bipyridines with various functional groups.
- Complexes with metals for use in catalysis and materials science.
Wissenschaftliche Forschungsanwendungen
3-Iodo-2,2’-bipyridine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals
Biology: Investigated for its potential as a building block in the design of biologically active molecules.
Medicine: Explored for its role in the development of new pharmaceuticals, particularly in the field of cancer research.
Industry: Utilized in the production of advanced materials, including organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs).
Wirkmechanismus
The mechanism of action of 3-Iodo-2,2’-bipyridine largely depends on its role as a ligand in coordination complexes. When it binds to a metal center, it can influence the electronic properties of the metal, thereby affecting the reactivity and stability of the complex. This interaction can facilitate various catalytic processes, including electron transfer and bond formation.
Vergleich Mit ähnlichen Verbindungen
2,2’-Bipyridine: The parent compound without the iodine substitution.
4,4’-Bipyridine: Another bipyridine derivative with different substitution patterns.
3,3’-Bipyridine: A bipyridine derivative with both pyridine rings substituted at the 3-position.
Uniqueness: 3-Iodo-2,2’-bipyridine is unique due to the presence of the iodine atom, which enhances its reactivity and allows for the formation of a wide range of derivatives through substitution and coupling reactions. This makes it a versatile compound in both research and industrial applications.
Eigenschaften
Molekularformel |
C10H7IN2 |
|---|---|
Molekulargewicht |
282.08 g/mol |
IUPAC-Name |
3-iodo-2-pyridin-2-ylpyridine |
InChI |
InChI=1S/C10H7IN2/c11-8-4-3-7-13-10(8)9-5-1-2-6-12-9/h1-7H |
InChI-Schlüssel |
UZGKNZVDORMLMN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)C2=C(C=CC=N2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


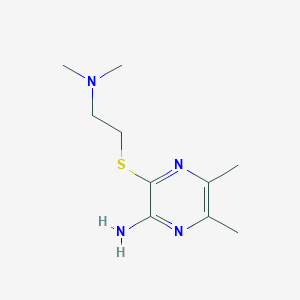
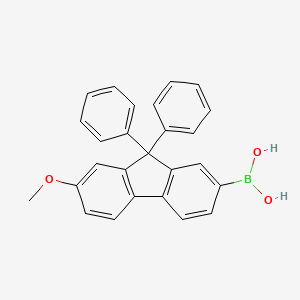
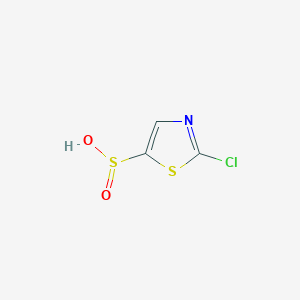

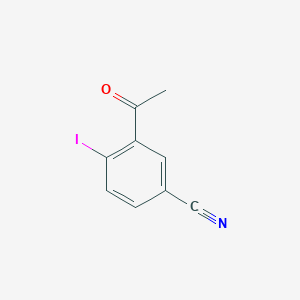
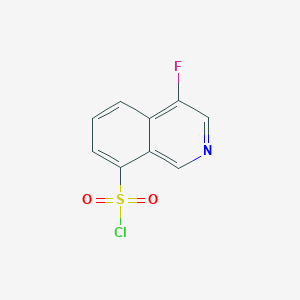

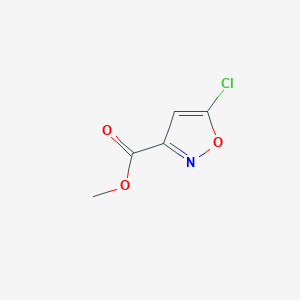
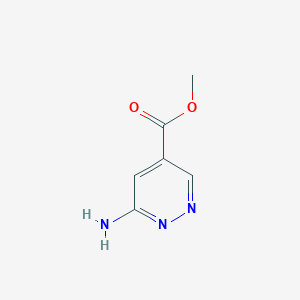
![1H-pyrazolo[3,4-b]pyridine-5-carbohydrazide](/img/structure/B15248126.png)
